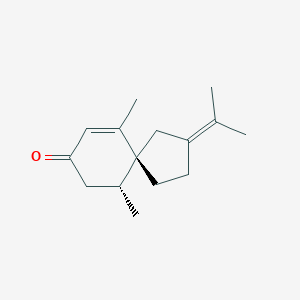

beta-Vetivone

Description

Properties

IUPAC Name |

(5R,6R)-6,10-dimethyl-3-propan-2-ylidenespiro[4.5]dec-9-en-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-10(2)13-5-6-15(9-13)11(3)7-14(16)8-12(15)4/h7,12H,5-6,8-9H2,1-4H3/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLOGSAEQNKPGG-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)C=C(C12CCC(=C(C)C)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C([C@@]12CCC(=C(C)C)C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70885043 | |

| Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18444-79-6 | |

| Record name | β-Vetivone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18444-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Vetivone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018444796 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Spiro[4.5]dec-6-en-8-one, 6,10-dimethyl-2-(1-methylethylidene)-, (5R,10R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70885043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vetivon, beta- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-VETIVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V86K3R7R4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Beta-Vetivone can be synthesized through various chemical routes. One common method involves the cyclization of farnesyl pyrophosphate, a precursor in the biosynthesis of sesquiterpenes. The reaction conditions typically require acidic or enzymatic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound primarily involves the extraction of vetiver oil from the roots of Chrysopogon zizanioides. The essential oil is then subjected to fractional distillation to isolate this compound. Advanced purification techniques, such as chromatography, are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

Beta-Vetivone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding alcohols and acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: this compound alcohols and acids.

Reduction: this compound alcohol.

Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Antioxidant Properties

Beta-vetivone exhibits significant antioxidant activity, which has been demonstrated through various studies.

- Free Radical Scavenging : Research indicates that this compound possesses strong free radical scavenging abilities, comparable to established antioxidants such as alpha-tocopherol (vitamin E) and butylated hydroxytoluene (BHT) . In vitro assays have shown that this compound can effectively inhibit oxidative stress by neutralizing free radicals.

- Mechanism of Action : The antioxidant mechanism involves the donation of hydrogen atoms to free radicals, thus preventing cellular damage that can lead to chronic diseases such as cancer and cardiovascular disorders .

Insecticidal Properties

This compound has been studied for its potential as a natural insect repellent and insecticide.

- Efficacy Against Insects : Studies have indicated that this compound is effective in repelling various insect species, including mosquitoes and termites. Its insecticidal properties are attributed to its ability to disrupt the physiological processes of these pests .

- Application in Agriculture : The use of this compound as a biopesticide offers an environmentally friendly alternative to synthetic pesticides. Its application could reduce reliance on harmful chemicals in agricultural practices .

Therapeutic Uses

The therapeutic applications of this compound are emerging as a significant area of research.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation . Further research is needed to elucidate the specific pathways involved.

- Cosmetic Applications : Due to its pleasant earthy aroma and potential skin benefits, this compound is increasingly used in cosmetic formulations. Its antioxidant properties may contribute to skin health by protecting against oxidative damage .

Fragrance Industry

This compound is widely recognized for its aromatic qualities, making it a valuable ingredient in the fragrance industry.

- Aromatic Profile : The compound imparts a woody and earthy scent that is highly sought after in perfumes and aromatherapy products. Its unique olfactory characteristics enhance the sensory experience of various fragrance formulations .

Summary Table of Applications

Mechanism of Action

The mechanism of action of Beta-Vetivone involves its interaction with various molecular targets and pathways. In biological systems, this compound is known to modulate oxidative stress pathways by enhancing the activity of antioxidant enzymes. It also exhibits antimicrobial activity by disrupting microbial cell membranes and inhibiting essential enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: this compound Content in Acetylated Vetiver Oil (AVO)

| Year | This compound Concentration | Sample Size | Reference ID |

|---|---|---|---|

| 2007 | 4.24% | 17 samples | |

| 2015 | 4.78% | 18 samples |

Table 2: Market and Application Comparison

| Compound | Source | Primary Use | Market Value (2012) | Reference ID |

|---|---|---|---|---|

| This compound | Natural (VO) | Perfumes, aromatherapy | N/A | |

| Epivone | Synthetic | Fragrance industry | $20 million |

Biological Activity

Beta-vetivone, a sesquiterpene derived from the essential oil of Vetiveria zizanioides, has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its antimicrobial, antioxidant, anti-inflammatory, and repellent properties.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which contributes to its biological activities. Its molecular formula is , and it has a spirocyclic structure that is typical of many sesquiterpenes.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound. For instance, research conducted on the essential oil of Vetiveria zizanioides demonstrated that this compound exhibits significant activity against various pathogenic microorganisms.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1.0 mg/mL |

| Candida albicans | 0.25 mg/mL |

This table summarizes the MIC values indicating the concentration at which this compound inhibits microbial growth .

Antioxidant Activity

This compound has been identified as a potent antioxidant. A study comparing the antioxidant capacity of various compounds found that this compound exhibited strong free radical scavenging activity, surpassing traditional antioxidants such as α-tocopherol and butylated hydroxytoluene (BHT). This property is crucial for its potential application in preventing oxidative stress-related diseases .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases. In animal models, this compound administration resulted in reduced swelling and pain in inflammatory conditions .

Repellent Properties

This compound has also been studied for its insect repellent properties. It has been found to be effective against mosquito species such as Aedes aegypti and Culex quinquefasciatus. The compound's repellent action is attributed to its ability to interfere with the olfactory receptors of insects, making it a potential natural alternative to synthetic repellents .

Case Studies

- Antimicrobial Efficacy : A study conducted in Brazil analyzed the seasonal phytochemical variation of Vetiveria zizanioides roots and their antimicrobial effects. The results indicated that extracts containing this compound showed significant inhibition against several pathogens, reinforcing its potential as a natural antimicrobial agent .

- Antioxidant Assessment : In a comparative analysis of various essential oils, this compound was highlighted for its superior antioxidant properties, which were assessed through DPPH radical scavenging assays. The findings support its use in formulations aimed at combating oxidative stress .

- Repellent Effectiveness : In behavioral studies assessing the repellent efficacy of vetiver oil and its constituents, this compound demonstrated significant repellent effects at low concentrations, suggesting its viability as a natural insect repellent .

Q & A

What spectroscopic and chromatographic techniques are most reliable for characterizing beta-Vetivone, and how should researchers validate their findings?

Basic

this compound’s structural elucidation requires a combination of GC-MS (for volatile compound identification), NMR (for stereochemical analysis), and IR spectroscopy (to confirm functional groups). To ensure accuracy, cross-validate results with synthetic standards or literature data . For purity assessment, use HPLC with a polar stationary phase, and report retention times alongside reference materials. Always include experimental parameters (e.g., solvent systems, column types) to enable replication .

How can researchers optimize the isolation of this compound from Vetiveria zizanioides to maximize yield and purity?

Basic

Isolation protocols should prioritize steam distillation or supercritical CO₂ extraction to preserve thermolabile properties. Follow with column chromatography (silica gel, hexane:ethyl acetate gradients) for purification. Validate purity via TLC (Rf comparison) and GC-MS to detect co-eluting sesquiterpenes. Document solvent ratios, temperature, and pressure to ensure reproducibility .

What experimental design considerations are critical for assessing this compound’s dose-dependent bioactivity in pharmacological studies?

Basic

Use dose-response curves with at least five concentrations spanning three orders of magnitude. Include positive controls (e.g., known antioxidants for ROS assays) and negative controls (solvent-only). Employ ANOVA with post-hoc tests (e.g., Tukey’s) to compare means. Predefine significance thresholds (e.g., p < 0.01) to minimize Type I errors .

How should researchers address inconsistencies in reported IC₅₀ values for this compound’s antimicrobial activity across studies?

Advanced

Discrepancies often arise from variations in microbial strains , culture conditions , or solvent carriers . Standardize protocols using CLSI guidelines and report MIC/MBC values alongside IC₅₀. Perform meta-analyses to identify confounding variables (e.g., solvent toxicity controls) and validate findings via time-kill assays .

What strategies reconcile computational predictions of this compound’s binding affinity with experimental enzymology data?

Advanced

Combine molecular docking (AutoDock Vina) with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to validate binding kinetics. Use mutagenesis studies to confirm key residues identified in silico. Report force field parameters and solvent models to enhance comparability .

How can researchers design ecological studies to evaluate this compound’s allelopathic effects without confounding environmental variables?

Advanced

Employ microcosm experiments with controlled soil matrices and HPLC-MS to track this compound degradation. Use reciprocal transplantation to isolate compound-specific effects from soil microbiota interactions. Include LC-MS/MS to quantify residual concentrations and model persistence .

What methodological pitfalls arise when comparing this compound’s antioxidant activity in vitro vs. in vivo models?

Advanced

In vitro assays (e.g., DPPH) may overestimate efficacy due to non-physiological conditions. Use cell-based assays (e.g., HepG2 oxidative stress models) with ROS probes (DCFH-DA) and validate via in vivo models (e.g., zebrafish larvae). Control for bioavailability by measuring tissue concentrations via LC-MS .

How should researchers standardize storage conditions to prevent this compound degradation in long-term studies?

Basic

Store in amber vials under inert gas (N₂) at −20°C . Monitor stability via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis. Use cyclodextrin encapsulation to enhance aqueous stability for biological assays .

What analytical approaches resolve conflicting data on this compound’s metabolic pathways in mammalian vs. plant systems?

Advanced

Use stable isotope labeling (¹³C-beta-Vetivone) with HR-MS/MS to trace metabolic intermediates. Compare microsomal incubations (liver vs. plant P450s) and employ knockout mutants (e.g., Arabidopsis CYP71 family) to identify pathway-specific enzymes .

How can researchers leverage structure-activity relationship (SAR) studies to enhance this compound’s therapeutic potential?

Advanced

Synthesize analogs (e.g., hydroxylated or acetylated derivatives) and screen against target proteins (e.g., COX-2, NF-κB). Use QSAR models to correlate substituent effects with bioactivity. Validate top candidates in 3D cell cultures to mimic tissue complexity .

Methodological Notes

- Reproducibility : Detailed experimental protocols (e.g., solvent ratios, instrument settings) must align with journal guidelines like Beilstein Journal of Organic Chemistry .

- Data Contradictions : Use sensitivity analyses to test hypotheses against alternative explanations .

- Ethical Reporting : Disclose all conflicts (e.g., solvent toxicity) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.